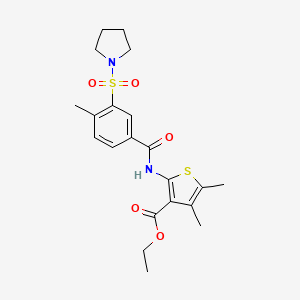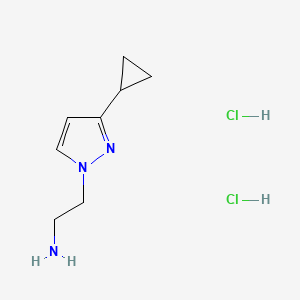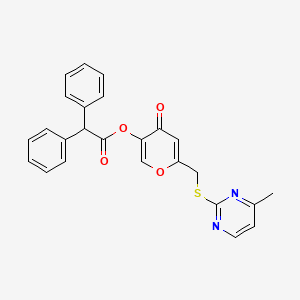
Ethyl 4,5-dimethyl-2-(4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4,5-dimethyl-2-(4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C21H26N2O5S2 and its molecular weight is 450.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiproliferative Activity on Cancer Cell Lines
A study on novel thiophene and thienopyrimidine derivatives, including similar structural compounds, demonstrated significant antiproliferative activity against breast and colon cancer cell lines. The compounds were synthesized and evaluated for their effectiveness, showing remarkable activity against MDA-MB-231 (breast cancer) and HT-29 (colon cancer) cell lines (Ghorab et al., 2013).
Metal-Organic Frameworks (MOFs) for Luminescence and Thermostability
Carboxylate-assisted ethylamide metal-organic frameworks (MOFs) have been synthesized, showcasing diverse structures and properties such as thermostability and luminescence. These frameworks offer insights into the potential application of the compound for developing new MOFs with unique properties (Sun et al., 2012).
Pharmacological Activities
Ethyl 2-amino-1-benzamido-4-oxo-5-(2-oxo-2-arylethylidene)pyrrolidine-3-carboxylates were investigated for their pharmacological activities, including antiradical and anti-inflammatory properties. These studies provide a basis for exploring the compound for similar pharmacological effects (Zykova et al., 2016).
Renewable PET Production
Research on the reaction pathways and energetics of Diels–Alder and dehydrative aromatization reactions for the production of biobased terephthalic acid precursors, including methyl 4-(methoxymethyl)benzene carboxylate, underscores the potential of the compound for applications in sustainable materials and renewable PET production (Pacheco et al., 2015).
Antimycobacterial Activity
Novel imidazo[1,2-a]pyridine-3-carboxamides, structurally akin to the compound of interest, were synthesized and shown to possess considerable activity against drug-sensitive/resistant MTB strains. This highlights the potential use of the compound for developing new antimycobacterial agents (Lv et al., 2017).
Mechanism of Action
The mechanism of action of similar compounds has been studied in the context of neuroprotection and anti-neuroinflammatory activity . These compounds have shown promising neuroprotective and anti-inflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Future Directions
properties
IUPAC Name |
ethyl 4,5-dimethyl-2-[(4-methyl-3-pyrrolidin-1-ylsulfonylbenzoyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S2/c1-5-28-21(25)18-14(3)15(4)29-20(18)22-19(24)16-9-8-13(2)17(12-16)30(26,27)23-10-6-7-11-23/h8-9,12H,5-7,10-11H2,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCBUVGXQRZKLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC(=C(C=C2)C)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2514551.png)







![N-(2,4-dimethoxybenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2514563.png)


![5-((3-Bromophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2514568.png)

